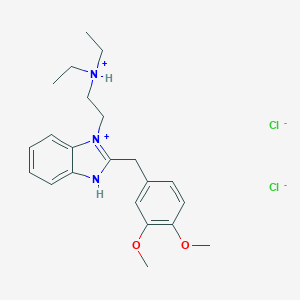

![molecular formula C16H24N2O4 B020105 N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide CAS No. 119691-06-4](/img/structure/B20105.png)

N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide

Overview

Description

Synthesis Analysis

Research on related compounds, such as N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide, involves methods like single-crystal X-ray diffractometry for determining crystal structures, indicating sophisticated synthesis techniques are employed for these compounds (Zong & Wang, 2009). Another study on nanoparticles and nanocrystals of a nickel(II) complex highlights the use of Fourier transform-infrared spectroscopy and X-ray diffraction for synthesis and characterization, suggesting a multidisciplinary approach to synthesizing and studying such compounds (Saeed et al., 2013).

Molecular Structure Analysis

The determination of molecular structures often involves single-crystal X-ray diffractometry, as seen in the study by Zong and Wang (2009). Such analyses provide critical insights into the arrangement of atoms within a compound, essential for understanding its chemical behavior and reactivity.

Chemical Reactions and Properties

The interaction of similar compounds with biological systems or their reactivity under different conditions can shed light on their chemical properties. For example, nitroreductase enzymes have been identified to activate certain nitrobenzamide derivatives, highlighting the potential biochemical interactions of these compounds (Knox et al., 1988).

Physical Properties Analysis

Studies like the one by Pandey et al. (2014) on hydroxyproline derivatives provide insights into the physical properties of similar compounds, such as bond lengths and angles, critical for understanding their three-dimensional structure and potential interactions with biological molecules.

Chemical Properties Analysis

The chemical properties of similar compounds can be elucidated through studies on their synthesis, reactivity, and interaction with various agents. For instance, the synthesis and characterization of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide delve into the compound's spectroscopic properties and biological activity, offering a glimpse into the chemical properties that might be expected from "N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide" (He et al., 2014).

Scientific Research Applications

DNA Crosslinking and Cytotoxicity

Research has shown that compounds related to N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide, such as 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, can act as DNA crosslinking agents. These compounds have been studied for their potential to induce cytotoxicity in cells, particularly in relation to phosphate-buffered saline exposure. This indicates a role in inducing DNA damage and potential applications in cancer research (Knox et al., 1993).

Bioactivation and Therapeutic Potential

Another study on similar compounds (5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide) revealed their bioactivation through reduction processes. This bioactivation leads to the formation of DNA-DNA interstrand crosslinks, highlighting their potential as chemotherapeutic agents (Knox et al., 1991).

Metabolic Reduction and Cell Death Induction

A study on 4-iodo-3-nitrobenzamide, a compound structurally similar to N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide, demonstrated its ability to induce cell death in tumor cells upon metabolic reduction. This emphasizes the potential of such compounds in targeted cancer therapy (Mendeleyev et al., 1995).

Nanoparticle Synthesis and Characterization

In materials science, nickel(II) complexes of compounds similar to N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide have been synthesized, characterized, and used for the deposition of nickel sulfide nanocrystals. This indicates potential applications in the development of novel materials and nanotechnology (Saeed et al., 2013).

Quality Control in Pharmaceutical Development

In pharmaceutical sciences, quality control methods have been developed for compounds like N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, suggesting the importance of such compounds in drug development and standardization (Sych et al., 2018).

Metal Ion Interaction Studies

Research on N-(methylthiazol-2-yl)-nitrobenzamide isomers, structurally related to the compound , has shown selective interactions with metal ions like copper and iron. This could have implications in the development of selective chemical sensors or in understanding the biochemical interactions of similar compounds (Phukan et al., 2015).

properties

IUPAC Name |

N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-3-4-5-6-7-15(12(2)19)17-16(20)13-8-10-14(11-9-13)18(21)22/h8-12,15,19H,3-7H2,1-2H3,(H,17,20)/t12-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPCGBQHFCQEEE-SWLSCSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(C)O)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H]([C@H](C)O)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556578 | |

| Record name | N-[(2S,3R)-2-Hydroxynonan-3-yl]-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide | |

CAS RN |

119691-06-4 | |

| Record name | N-[(2S,3R)-2-Hydroxynonan-3-yl]-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

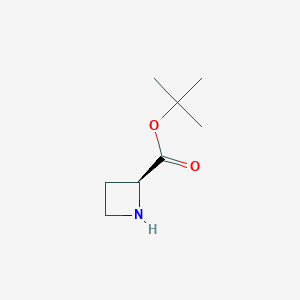

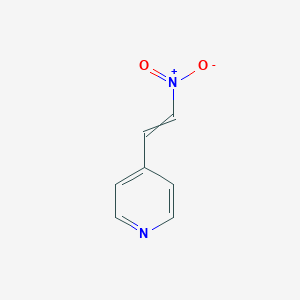

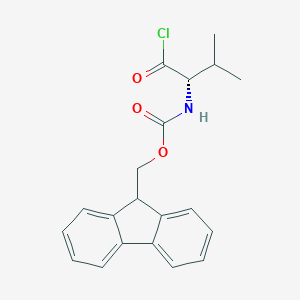

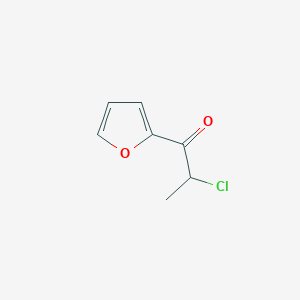

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

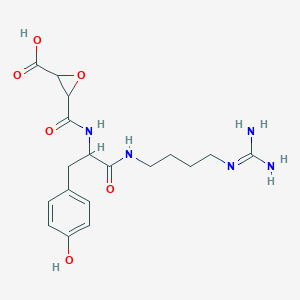

![Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20036.png)